4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one
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Overview
Description
4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a piperazine ring further enhances the pharmacological potential of the compound .
Preparation Methods
The synthesis of 4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the incorporation of the thiazole ring . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane . Industrial production methods may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed on the aromatic ring using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted thiazole and piperazine derivatives .
Scientific Research Applications
4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and antifungal activities, making it a candidate for drug development.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and stability . The compound may inhibit specific enzymes or block receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and piperazine derivatives, such as:
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Compared to these compounds, 4-{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperazin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties .
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H17N3O2S/c1-11-2-4-12(5-3-11)16-18-13(10-22-16)8-15(21)19-7-6-17-14(20)9-19/h2-5,10H,6-9H2,1H3,(H,17,20) |
InChI Key |
XCAKOQNPUOSHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCNC(=O)C3 |
Origin of Product |
United States |
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